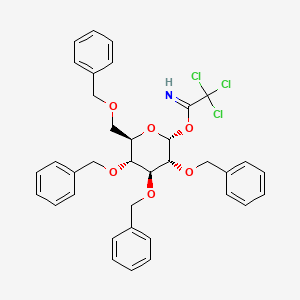

2,3,4,6-Tetra-O-benzyl-alpha-D-glucopyranosyl trichloroacetimidate

説明

2,3,4,6-Tetra-O-benzyl-alpha-D-glucopyranosyl trichloroacetimidate, also known as TBGTA, is a synthetic compound that has recently been developed for use in scientific research. It is a glycosylated compound that is composed of a benzyl group, a glucose molecule, and a trichloroacetimidate group. TBGTA is a relatively new compound and has been used in various scientific research applications.

科学的研究の応用

Organic Synthesis Intermediary

This compound is useful in organic synthesis, particularly for the preparation of α-glucopyranosyl chloride and 1-C-α-D-glucopyranosyl derivatives . It serves as a key intermediate in various synthesis reactions .

Glucosylation Reactions

It is an important D-glucopyranose derivative used in glucosylation reactions, which are essential for constructing glycosidic bonds in the synthesis of oligosaccharides .

Pharmaceutical Intermediate

The compound acts as an intermediate in the production of antidiabetic drugs such as Voglibose and Dapagliflozin , which are used to treat type 2 diabetes .

Ketosylation Studies

It has been used in ketosylation studies to synthesize specific glucopyranoside derivatives, contributing to the understanding of carbohydrate chemistry .

Glucosidation Reactions

The compound has been involved in direct glucosidation reactions to produce β-glucosides, which are valuable in various biochemical applications .

Research Product Availability

It is available for purchase as a research product, facilitating scientific studies and experimentation in the field of chemistry and biochemistry .

作用機序

Target of Action

2,3,4,6-Tetra-O-benzyl-alpha-D-glucopyranosyl trichloroacetimidate is primarily used as an intermediate in organic synthesis . It is a crucial D-glucopyranose derivative used for glucosylation reactions .

Mode of Action

This compound is used as a hemiacetal intermediate for glucosylation couplings . It is converted into 2,3,4,6-tetra-O-benzyl-D-glucopyranose trichloroacetimidate using trichloroacetonitrile in the presence of a base such as potassium carbonate and DBU .

Biochemical Pathways

The compound plays a significant role in the glucosylation process, a biochemical pathway that attaches a glucose molecule to a substrate . This process is crucial in the synthesis of various compounds, including those used in the treatment of diseases like Alzheimer’s, diabetes, and cancer .

Pharmacokinetics

As an intermediate in organic synthesis, the pharmacokinetics of 2,3,4,6-Tetra-O-benzyl-alpha-D-glucopyranosyl trichloroacetimidate would depend on the final compound it is used to synthesize. It is soluble in chcl3 and insoluble in water , which could influence its absorption, distribution, metabolism, and excretion (ADME) properties.

Result of Action

The primary result of the action of 2,3,4,6-Tetra-O-benzyl-alpha-D-glucopyranosyl trichloroacetimidate is the successful glucosylation of substrates . This enables the synthesis of α-glucopyranosyl chloride as well as 1-C-α-D-glucopyranosyl derivatives .

Action Environment

The action of this compound can be influenced by environmental factors such as temperature and pH. For instance, it is stored at a temperature of −20°C , suggesting that lower temperatures may be required to maintain its stability. The presence of a base is also necessary for its conversion into 2,3,4,6-tetra-O-benzyl-D-glucopyranose trichloroacetimidate .

特性

IUPAC Name |

[(2R,3R,4S,5R,6R)-3,4,5-tris(phenylmethoxy)-6-(phenylmethoxymethyl)oxan-2-yl] 2,2,2-trichloroethanimidate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H36Cl3NO6/c37-36(38,39)35(40)46-34-33(44-24-29-19-11-4-12-20-29)32(43-23-28-17-9-3-10-18-28)31(42-22-27-15-7-2-8-16-27)30(45-34)25-41-21-26-13-5-1-6-14-26/h1-20,30-34,40H,21-25H2/t30-,31-,32+,33-,34-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMICALCPRSCSMO-BGSSSCFASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COCC2C(C(C(C(O2)OC(=N)C(Cl)(Cl)Cl)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC[C@@H]2[C@H]([C@@H]([C@H]([C@H](O2)OC(=N)C(Cl)(Cl)Cl)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H36Cl3NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10453689 | |

| Record name | 2,3,4,6-Tetra-O-benzyl-alpha-D-glucopyranosyl trichloroacetimidate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10453689 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

685.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,3,4,6-Tetra-O-benzyl-alpha-D-glucopyranosyl trichloroacetimidate | |

CAS RN |

74808-09-6 | |

| Record name | 2,3,4,6-Tetra-O-benzyl-alpha-D-glucopyranosyl trichloroacetimidate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10453689 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

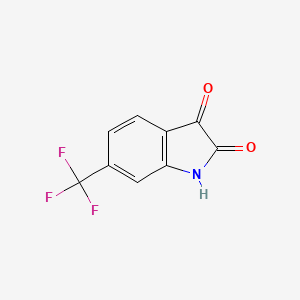

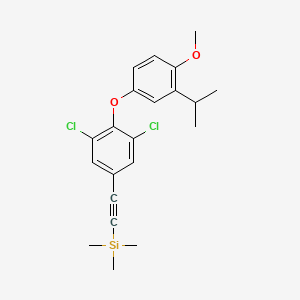

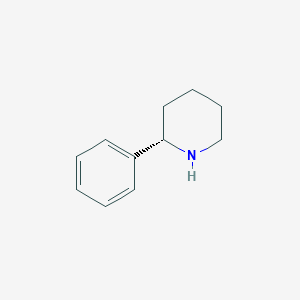

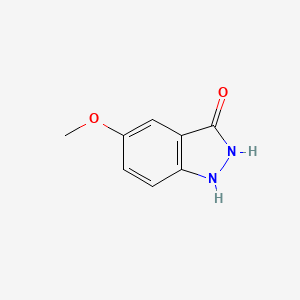

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl 3-(2-chloro-6-fluorophenyl)-5-[(E)-2-(dimethylamino)ethenyl]-1,2-oxazole-4-carboxylate](/img/structure/B1353549.png)

![2-(4-chloro-2-methylphenoxy)-N-[(Z)-(2-methoxyphenyl)methylideneamino]acetamide](/img/structure/B1353550.png)

![[(2R)-2-Methoxy-3-octadecoxypropyl] [(1R,2R,3S,4R)-2,3,4-trihydroxycyclohexyl] hydrogen phosphate](/img/structure/B1353577.png)

![1-Methoxy-4-[(3-methylbut-3-en-1-yl)oxy]benzene](/img/structure/B1353588.png)